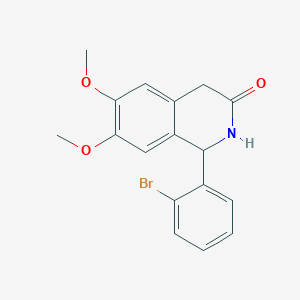
1-(2-bromophenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone
Overview
Description
1-(2-bromophenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as 'BDI' and is a derivative of isoquinolinone. BDI has been extensively studied for its potential as an anti-cancer agent, as well as its ability to modulate neurotransmitter receptors.
Mechanism of Action
The mechanism of action of BDI is not fully understood, but it is believed to act on multiple targets within cells. BDI has been shown to inhibit the activity of enzymes involved in cell proliferation, leading to the induction of apoptosis. Additionally, BDI has been shown to modulate the activity of neurotransmitter receptors, making it a potential candidate for the treatment of neurological disorders.
Biochemical and Physiological Effects:
BDI has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer activity, BDI has been shown to have anti-inflammatory and analgesic properties. BDI has also been shown to modulate the activity of neurotransmitter receptors, making it a potential candidate for the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BDI in lab experiments is its high purity and yield. Additionally, BDI is relatively easy to synthesize and can be easily verified through various analytical techniques. However, one of the limitations of using BDI in lab experiments is its potential toxicity. BDI has been shown to have cytotoxic effects on certain cell types, making it important to use appropriate safety measures when handling this compound.
Future Directions
There are several future directions for research on BDI. One area of interest is its potential as an anti-cancer agent. Further studies are needed to fully understand the mechanism of action of BDI and its potential as a cancer treatment. Additionally, BDI has shown promise in the treatment of neurological disorders, and further research is needed to explore its potential in this area. Finally, BDI has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. Further studies are needed to fully understand the potential of BDI in these areas.
Scientific Research Applications
BDI has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is its anti-cancer activity. BDI has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer treatment. Additionally, BDI has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising anti-cancer agent.
properties
IUPAC Name |
1-(2-bromophenyl)-6,7-dimethoxy-2,4-dihydro-1H-isoquinolin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO3/c1-21-14-7-10-8-16(20)19-17(12(10)9-15(14)22-2)11-5-3-4-6-13(11)18/h3-7,9,17H,8H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMLFFKXPIRZOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NC(=O)CC2=C1)C3=CC=CC=C3Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>54.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196884 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[5,7-dibromo-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone oxime](/img/structure/B3877231.png)
![N-[2-(2-allylphenoxy)ethyl]-N,3-dimethyl-2-furamide](/img/structure/B3877236.png)
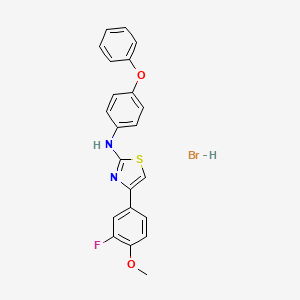
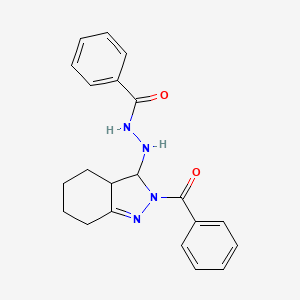
![N-isopropyl-6-oxo-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B3877255.png)
![2-butyl-N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B3877258.png)
![2-(1H-benzimidazol-2-yl)-3-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}acrylonitrile](/img/structure/B3877261.png)

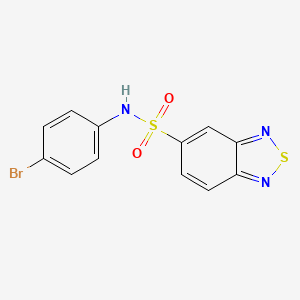
![ethyl 2-(3-bromobenzylidene)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3877284.png)
![2-imino-5-[4-(4-methyl-1-piperidinyl)-3-nitrobenzylidene]-1,3-thiazolidin-4-one](/img/structure/B3877291.png)
![4-[2-(2-methoxyphenyl)-1,3-thiazolidin-3-yl]-4-oxo-2-butenoic acid](/img/structure/B3877292.png)
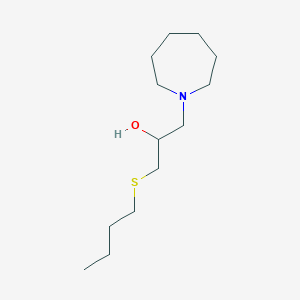
![N-[3-(4-fluorophenyl)propyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B3877301.png)